REACTION_CXSMILES
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Cl[C:2]1[N:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([N+:11]([O-])=O)=[C:4]([CH:14]([CH3:16])[CH3:15])[CH:3]=1.C(N(CC)CC)C>O1CCCC1.[Pd]>[CH:8]([C:6]1[C:5]([NH2:11])=[C:4]([CH:14]([CH3:16])[CH3:15])[CH:3]=[CH:2][N:7]=1)([CH3:10])[CH3:9]
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Name
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6-chloro-2,4-diisopropyl-3-nitropyridine
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Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C(=N1)C(C)C)[N+](=O)[O-])C(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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2.75 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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7.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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hydrogenated under normal pressure at from +20° C. to +25° C
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Type
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FILTRATION
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Details
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The reaction mixture is filtered over diatomaceous earth
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Type
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CONCENTRATION
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Details
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the filtrate is concentrated
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Type
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CUSTOM
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Details
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The residue is purified by column chromatography on silica gel (eluant: ethyl acetate/hexane 1:3)
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Name
|
|
Type
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product
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Smiles
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C(C)(C)C1=NC=CC(=C1N)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |